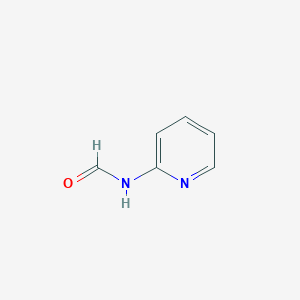

2-(Formylamino)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-8-6-3-1-2-4-7-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCSAAHHSOQRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396339 | |

| Record name | N-(2-Pyridyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34813-97-3 | |

| Record name | N-(2-Pyridyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(pyridin-2-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Formylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Formylamino)pyridine, also known as N-(2-pyridyl)formamide, is a chemical compound of interest in medicinal chemistry and drug development. It belongs to the class of N-acylated 2-aminopyridines, a scaffold known to be present in numerous biologically active molecules. The 2-aminopyridine moiety is a recognized pharmacophore, and its derivatives have shown a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Formylamino)pyridine, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in drug discovery workflows.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Formylamino)pyridine is presented in the table below. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | [Calculated] |

| Molecular Weight | 122.12 g/mol | [Calculated] |

| Melting Point | 69-71 °C | [Experimental] |

| Boiling Point | 161-162 °C at 15 Torr | [Experimental] |

| Density | 1.228 ± 0.06 g/cm³ | [Predicted] |

| Solubility | Soluble in methanol (0.1 g/mL, clear) | [Experimental] |

| pKa | 13.69 ± 0.70 | [Predicted] |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. | - |

Synthesis of 2-(Formylamino)pyridine

The synthesis of 2-(Formylamino)pyridine is typically achieved through the N-formylation of 2-aminopyridine. A common and efficient method involves the use of formic acid as the formylating agent, with azeotropic removal of water to drive the reaction to completion.

Synthesis Workflow

Caption: Synthesis workflow for 2-(Formylamino)pyridine.

Detailed Experimental Protocol: N-Formylation of 2-Aminopyridine

This protocol is based on a general and practical procedure for the N-formylation of amines using formic acid and a Dean-Stark apparatus for azeotropic water removal.

Materials:

-

2-Aminopyridine

-

Formic acid (85-98%)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper, add 2-aminopyridine (e.g., 9.41 g, 0.1 mol) and toluene (100 mL).

-

Addition of Reagent: To the stirred suspension, add formic acid (e.g., 4.60 g, 0.1 mol, 1.0 equivalent).

-

Azeotropic Dehydration: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-9 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-aminopyridine spot.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-(formylamino)pyridine.

Biological Activity and Drug Development Context

While specific biological data for 2-(Formylamino)pyridine is not extensively reported in the public domain, the 2-aminopyridine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. Derivatives of 2-aminopyridine have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anti-inflammatory: Piroxicam and Tenoxicam are non-steroidal anti-inflammatory drugs (NSAIDs) that contain a 2-aminopyridine moiety.

-

Antimicrobial: Sulfapyridine is an antibacterial sulfonamide drug.

-

Antihistaminic: Tripelennamine is a first-generation antihistamine.

-

Anticancer: Several 2-aminopyridine derivatives have been investigated as kinase inhibitors and for their antiproliferative effects on various cancer cell lines.

Given the established biological relevance of the 2-aminopyridine core, 2-(Formylamino)pyridine represents a valuable starting material or intermediate for the synthesis of novel drug candidates. The formyl group can serve as a handle for further chemical modifications to generate libraries of compounds for biological screening.

Generic Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like a derivative of 2-(Formylamino)pyridine in a drug discovery setting.

Synthesis and Characterization of 2-(Formylamino)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and characterization of 2-(Formylamino)pyridine, also known as N-(pyridin-2-yl)formamide. This compound serves as a valuable building block in medicinal chemistry and materials science. This guide outlines a reliable synthetic protocol and details the analytical techniques required to confirm the structure and purity of the final product.

Synthesis of 2-(Formylamino)pyridine

The synthesis of 2-(Formylamino)pyridine is most commonly achieved through the N-formylation of 2-aminopyridine. Various formylating agents can be employed; however, a straightforward and efficient method utilizes formic acid, which acts as both the reagent and a catalyst.

Reaction Scheme

The overall reaction involves the acylation of the primary amino group of 2-aminopyridine with formic acid to form an amide linkage.

Caption: Reaction scheme for the formylation of 2-aminopyridine.

Experimental Protocol: Synthesis

This protocol describes the synthesis of 2-(Formylamino)pyridine from 2-aminopyridine using formic acid with azeotropic removal of water.

Materials and Equipment:

-

2-Aminopyridine

-

Formic acid (≥95%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 9.4 g, 0.1 mol) and toluene (100 mL).

-

Addition of Reagent: To the stirring suspension, add formic acid (e.g., 4.6 g, 0.1 mol).

-

Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Reaction Monitoring: Continue reflux for 4-9 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid, and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture or toluene) to yield pure 2-(Formylamino)pyridine as a solid.

Characterization

The identity and purity of the synthesized 2-(Formylamino)pyridine must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties and Quantitative Data

The key physical and quantitative data for 2-(Formylamino)pyridine are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 69-71 °C[1] |

| Boiling Point | 161-162 °C at 15 Torr[1] |

| Solubility | Soluble in methanol, chloroform, DMSO |

| Synthetic Yield | Typically >85% (method dependent) |

| HRMS (ESI) | [M+Na]⁺ Calculated: 145.0378, Found: 145.0379[2] |

Spectroscopic Data

Due to restricted rotation around the amide (C-N) bond, the ¹H and ¹³C NMR spectra of 2-(Formylamino)pyridine often show two sets of signals, corresponding to the cis and trans rotamers.

| Technique | Data (Solvent: DMSO-d₆) |

| ¹H NMR (400 MHz) | δ (ppm): 10.60 (s, 1H), 9.30 (d, J=4.0 Hz, ~0.5H), 8.34 (s, 1H), 8.26 (d, J=1.0 Hz, ~0.5H), 8.07 (d, J=4.0 Hz, ~0.5H), 7.73-7.82 (m, 1H), 7.08-7.13 (m, 1H), 6.94 (d, J=4.0 Hz, ~0.5H)[2] |

| ¹³C NMR (100 MHz) | δ (ppm): 162.66, 160.64, 152.16, 151.55, 148.69, 148.58, 139.25, 138.86, 120.30, 119.76, 114.30, 111.85[2] |

| IR Spectroscopy (cm⁻¹) | Expected Peaks: ~3250 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1690 (Amide I, C=O stretch), ~1580 (Amide II, N-H bend), ~1520, 1480 (Aromatic C=C stretch) |

| Mass Spec. (EI) | Expected m/z: 122 [M]⁺, 94 [M-CO]⁺, 93 [M-CHO]⁺, 78 [C₅H₄N]⁺ |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the chemical shifts by comparing them to the reference data. Note the presence of rotamers.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk.

-

Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups (amide N-H, C=O, aromatic C-H, and C=C).

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).

-

Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to further support the proposed structure.

Characterization Workflow

The following diagram illustrates the logical workflow for confirming the structure of the synthesized product.

Caption: Logical workflow for the structural characterization.

Safety Information

2-(Formylamino)pyridine should be handled with appropriate safety precautions in a fume hood. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.

References

2-(Formylamino)pyridine: A Versatile Ligand for Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, is a heterocyclic compound with significant potential as a ligand in coordination chemistry. Its structure, featuring a pyridine nitrogen atom and a formamido group, allows for versatile coordination modes, including monodentate and bidentate chelation. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 2-(formylamino)pyridine and its metal complexes. While the coordination chemistry of this specific ligand is an emerging field, this document consolidates available information on its synthesis and draws parallels with related, well-studied ligand systems to propose experimental protocols and predict the properties and applications of its future coordination compounds.

Introduction

Pyridine and its derivatives are fundamental building blocks in the design of ligands for coordination chemistry, owing to their rich electronic properties and ability to form stable complexes with a wide range of metal ions.[1][2] The introduction of functional groups onto the pyridine ring can modulate the steric and electronic properties of the resulting ligands, leading to complexes with tailored reactivity and physical properties. 2-(Formylamino)pyridine is one such derivative, incorporating a formamido (-NHCHO) group at the 2-position. This functionalization introduces a second potential donor site, the formyl oxygen, which can participate in coordination, leading to the formation of stable chelate rings. The study of such ligands is crucial for the development of new catalysts, functional materials, and metallodrugs.

Ligand Synthesis

While dedicated studies on the synthesis of 2-(formylamino)pyridine are not abundant, its preparation can be achieved through established organic chemistry methodologies. A plausible and efficient method is the formylation of 2-aminopyridine.

Experimental Protocol: Formylation of 2-Aminopyridine

This protocol is based on standard formylation reactions of primary amines.

Materials:

-

2-Aminopyridine

-

Formic acid

-

Acetic anhydride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine in an excess of formic acid.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-(formylamino)pyridine by recrystallization or column chromatography.

Coordination Chemistry

2-(Formylamino)pyridine possesses two potential coordination sites: the pyridine nitrogen and the formyl oxygen. This allows for different coordination modes, which will be influenced by the nature of the metal ion, the counter-ion, and the reaction conditions.

Predicted Coordination Modes

Based on the chemistry of related ligands, the following coordination modes can be predicted:

-

Monodentate N-coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom. This is a common coordination mode for pyridine and its derivatives.[1]

-

Bidentate N,O-chelation: The ligand can act as a bidentate chelating agent, coordinating to a metal center through both the pyridine nitrogen and the formyl oxygen. This would result in the formation of a stable five-membered chelate ring.

General Experimental Protocol for Complex Synthesis

The following is a general procedure for the synthesis of metal complexes with 2-(formylamino)pyridine.

Materials:

-

2-(Formylamino)pyridine

-

A suitable metal salt (e.g., chlorides, nitrates, acetates of transition metals)

-

Appropriate solvent (e.g., methanol, ethanol, acetonitrile)

-

Standard laboratory glassware

Procedure:

-

Dissolve the metal salt in a minimal amount of the chosen solvent.

-

In a separate flask, dissolve 2-(formylamino)pyridine in the same solvent.

-

Add the ligand solution dropwise to the metal salt solution with stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers.

-

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.

-

Monitor the reaction for the formation of a precipitate. If a solid forms, it can be collected by filtration, washed with the solvent, and dried.

-

If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

-

The resulting solid can be purified by recrystallization from a suitable solvent.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of 2-(formylamino)pyridine metal complexes.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C-N bonds of the formamido group, as well as the pyridine ring vibrations, upon coordination can provide evidence of ligand binding and the coordination mode. A shift in the C=O stretching frequency to lower wavenumbers is indicative of coordination through the oxygen atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the pyridine and formyl protons upon complexation can provide insights into the coordination environment. For paramagnetic complexes, NMR can provide information on the electronic structure.[3][4]

-

UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge transfer bands, providing insights into the geometry and electronic structure of the coordination sphere.

Structural and Analytical Techniques

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

-

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

-

Mass Spectrometry: Determines the molecular weight of the complexes.

Potential Applications

While the applications of 2-(formylamino)pyridine complexes have yet to be explored, the structural motifs present in the ligand suggest potential in several areas:

-

Catalysis: The ability to form stable chelate complexes with transition metals makes them potential candidates for catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[5]

-

Bioinorganic Chemistry and Drug Development: Pyridine-based ligands are prevalent in medicinal chemistry. Metal complexes of 2-(formylamino)pyridine could be investigated for their biological activity, including antimicrobial, antiviral, and anticancer properties.

-

Materials Science: The ligand could be used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Quantitative Data Summary

As the coordination chemistry of 2-(formylamino)pyridine is a nascent field, there is a lack of reported quantitative data for its metal complexes. The following table provides key physicochemical data for the free ligand for reference.

| Property | Value | Reference |

| Chemical Formula | C₆H₆N₂O | |

| Molecular Weight | 122.13 g/mol | |

| CAS Number | 34813-97-3 | [2] |

| Appearance | Expected to be a solid at room temp. | |

| Solubility | Expected to be soluble in polar organic solvents |

Conclusion

2-(Formylamino)pyridine represents a promising, yet underexplored, ligand in coordination chemistry. Its straightforward synthesis and versatile coordination potential make it an attractive target for further research. This technical guide has provided a foundational overview, including proposed synthetic protocols and characterization methods, to stimulate and guide future investigations into the coordination chemistry and applications of this intriguing ligand and its metal complexes. The exploration of its complexes is anticipated to contribute to the development of new catalysts, functional materials, and therapeutic agents.

References

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. 2-(FORMYLAMINO)PYRIDINE | 34813-97-3 [amp.chemicalbook.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Formylamino)pyridine

This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of 2-(Formylamino)pyridine (N-(pyridin-2-yl)formamide). The structural elucidation and purity assessment of this molecule are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for 2-(Formylamino)pyridine. These predictions are derived from its constituent functional groups (a formamide and a 2-substituted pyridine ring) and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Formylamino)pyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H6 | 8.2 - 8.4 | Doublet (d) | 4.0 - 6.0 |

| Pyridine-H3 | 8.0 - 8.3 | Doublet (d) | 7.0 - 9.0 |

| Formyl-H (CHO) | 8.3 - 9.5 | Singlet (s) / Doublet (d, due to rotamers) | - / ~1-2 (if coupled to NH) |

| Pyridine-H5 | 7.6 - 7.8 | Triplet of doublets (td) | ~7.5, ~1.5 |

| Pyridine-H4 | 7.0 - 7.2 | Triplet (t) | ~6.0 - 8.0 |

| Amide-H (NH) | 9.5 - 11.0 | Broad Singlet (br s) | - |

Note: The formyl proton and the amide proton may show distinct signals for cis and trans rotamers about the amide bond, potentially leading to a more complex spectrum. Chemical shifts are referenced to a standard solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Formylamino)pyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Formyl C=O | 160 - 165 |

| Pyridine C2 | 150 - 153 |

| Pyridine C6 | 147 - 150 |

| Pyridine C4 | 137 - 140 |

| Pyridine C5 | 119 - 122 |

| Pyridine C3 | 113 - 116 |

Note: Chemical shifts are influenced by the solvent used. The values provided are typical for common deuterated solvents like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2-(Formylamino)pyridine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | Formyl | 1680 - 1720 | Strong |

| C=C and C=N Ring Stretches | Pyridine Ring | 1570 - 1610, 1430 - 1500 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1550 | Medium |

| C-N Stretch | Amide/Aromatic Amine | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data for 2-(Formylamino)pyridine

| Parameter | Predicted Value |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.13 g/mol |

| Exact Mass (for HRMS) | 122.04801 |

| Predicted Molecular Ion (M⁺) | m/z 122 |

| Key Fragmentation Pathways | Loss of CO (m/z 94), Loss of CHO (m/z 93) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for a solid organic compound and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-(Formylamino)pyridine sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The solvent should be chosen based on the sample's solubility and its ability to not obscure key signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample tube into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm). Integrate the peaks in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small, representative amount of the solid 2-(Formylamino)pyridine sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the principal functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in a vacuum to promote vaporization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The generated ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, allowing for the calculation of the molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 2-(Formylamino)pyridine.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Stability of 2-(Formylamino)pyridine under acidic and basic conditions

An In-depth Technical Guide to the Stability of 2-(Formylamino)pyridine under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2-(formylamino)pyridine, also known as N-(2-pyridyl)formamide, under both acidic and basic conditions. Understanding the stability of this compound is crucial for its application in pharmaceutical synthesis, particularly as an intermediate in the production of 2-aminopyridine derivatives, which are key components in various drug substances. This document details the mechanisms of hydrolysis, presents quantitative data derived from analogous compounds, provides detailed experimental protocols for stability testing, and includes visualizations of the degradation pathways and experimental workflows.

Introduction

2-(Formylamino)pyridine is a significant intermediate in organic synthesis. The formyl group serves as a protecting group for the amino functionality of 2-aminopyridine, which can be removed under specific conditions. The stability of the amide bond in 2-(formylamino)pyridine is therefore a critical parameter that dictates reaction conditions, storage, and handling. The hydrolysis of this amide bond, leading to the formation of 2-aminopyridine and formic acid, can be catalyzed by both acids and bases. This guide explores the kinetics and mechanisms of these degradation pathways.

General Principles of Amide Hydrolysis

The hydrolysis of amides is a well-studied reaction that can proceed through different mechanisms depending on the pH of the solution. Generally, amide hydrolysis is significantly slower than the hydrolysis of esters due to the greater resonance stabilization of the amide bond.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2] The subsequent steps involve the formation of a tetrahedral intermediate and the eventual departure of the amine as its protonated form.[3]

Base-Catalyzed Hydrolysis

In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[4] This leads to the formation of a tetrahedral intermediate which then collapses to expel the amide anion, a poor leaving group. The reaction is typically driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion.[4] This process generally requires more forcing conditions, such as elevated temperatures, compared to acid-catalyzed hydrolysis.[2]

Stability of 2-(Formylamino)pyridine under Acidic Conditions

The acid-catalyzed hydrolysis of 2-(formylamino)pyridine results in the formation of 2-aminopyridinium ion and formic acid. The pyridine nitrogen can also be protonated in acidic media, which is expected to influence the reaction rate.

Degradation Pathway

The generally accepted mechanism for the acid-catalyzed hydrolysis of amides involves the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).[5] The key steps are outlined in the diagram below.

References

The Expanding Synthetic Versatility of 2-(Formylamino)pyridine: A Gateway to Novel Fused Heterocyclic Systems

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing novel reactions involving 2-(formylamino)pyridine, with a focus on its role as a precursor to fused heterocyclic scaffolds such as pyrido[1,2-a]pyrimidines. This document provides in-depth experimental protocols, quantitative data, and visual representations of reaction pathways.

The strategic functionalization of pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-(formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, has emerged as a versatile building block for the construction of complex nitrogen-containing fused heterocycles. This guide explores a novel and efficient synthetic route that leverages the reactivity of the 2-aminopyridine core, accessible from 2-(formylamino)pyridine, to generate valuable pyrido[1,2-a]pyrimidine structures.

Core Reaction: Synthesis of Pyrido[1,2-a]pyrimidines

A significant advancement in the utilization of the 2-aminopyridine scaffold involves its reaction with tetracyanoethylene oxide. This reaction proceeds through a fascinating cascade of ring-opening and cyclization steps, ultimately yielding highly functionalized pyrido[1,2-a]pyrimidine derivatives. The formyl group in 2-(formylamino)pyridine can be readily removed in situ or in a prior step to generate the reactive 2-aminopyridine needed for this transformation.

Reaction Workflow

The overall transformation can be visualized as a two-step logical process, starting from the readily available 2-(formylamino)pyridine.

Caption: Logical workflow for the synthesis of Pyrido[1,2-a]pyrimidines.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a representative pyrido[1,2-a]pyrimidine derivative starting from 2-aminopyridine.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 2-Aminopyridine | Tetracyanoethylene Oxide | Acetonitrile | Reflux | 2 h | 4-Amino-2-(dicyanomethylene)-3-cyano-2H-pyrido[1,2-a]pyrimidine | 75 |

Experimental Protocols

Synthesis of 4-Amino-2-(dicyanomethylene)-3-cyano-2H-pyrido[1,2-a]pyrimidine

Materials:

-

2-Aminopyridine

-

Tetracyanoethylene Oxide

-

Anhydrous Acetonitrile

Procedure:

-

A solution of tetracyanoethylene oxide (1.44 g, 10 mmol) in anhydrous acetonitrile (20 ml) is added dropwise to a stirred solution of 2-aminopyridine (0.94 g, 10 mmol) in anhydrous acetonitrile (30 ml) at room temperature.

-

An immediate exothermic reaction occurs, and a yellow solid precipitates.

-

The reaction mixture is then heated under reflux for 2 hours.

-

After cooling, the precipitated solid is collected by filtration, washed with a small amount of cold acetonitrile, and dried under vacuum.

-

The resulting product is the 4-amino-2-(dicyanomethylene)-3-cyano-2H-pyrido[1,2-a]pyrimidine as a stable crystalline solid.

Detailed Reaction Pathway

The reaction between 2-aminopyridine and tetracyanoethylene oxide is proposed to proceed through the formation of an initial zwitterionic adduct, which then undergoes a thermal rearrangement to yield the final pyrido[1,2-a]pyrimidine product.

Caption: Proposed reaction pathway for the formation of Pyrido[1,2-a]pyrimidine.

This novel reaction highlights the potential of 2-(formylamino)pyridine, as a stable precursor to 2-aminopyridine, in the construction of complex heterocyclic systems of significant interest in drug discovery and materials science. The described methodology offers a straightforward and high-yielding route to a class of compounds that would otherwise be challenging to access. Further exploration of the substrate scope and applications of these pyrido[1,2-a]pyrimidine derivatives is an active area of research.

An In-depth Technical Guide on the Solubility of 2-(Formylamino)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(formylamino)pyridine, also known as N-(pyridin-2-yl)formamide. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes an inferred solubility profile based on fundamental principles of chemical structure and polarity, drawing parallels with structurally related molecules. A detailed, standardized experimental protocol for the accurate determination of its solubility using the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to be a valuable resource for researchers in drug discovery, process chemistry, and formulation development, enabling a predictive understanding of the compound's behavior in various solvent systems and providing the methodology to generate precise quantitative data.

Introduction

2-(Formylamino)pyridine is a heterocyclic organic compound incorporating a pyridine ring and a formamide group. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its biological activity, bioavailability, and the feasibility of its formulation and manufacturing processes. A thorough understanding of a compound's solubility in a range of organic solvents is paramount for various stages of drug development, from initial screening and synthesis to final dosage form design. This guide addresses the current information gap regarding the solubility of 2-(formylamino)pyridine by providing a reasoned, inferred solubility profile and a robust experimental framework for its quantitative determination.

Inferred Solubility Profile of 2-(Formylamino)pyridine

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. 2-(Formylamino)pyridine possesses both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the formamide group (-NHCHO) are polar and capable of hydrogen bonding. The aromatic ring also contributes some non-polar character. The overall solubility is a result of the interplay between these structural features.

Based on the known solubility of pyridine and formamide derivatives, the following qualitative solubility profile for 2-(formylamino)pyridine in common organic solvents is inferred. Pyridine itself is miscible with a wide range of solvents, including water, alcohols, and ethers. Formamide is also a highly polar solvent, miscible with water and alcohols. Therefore, 2-(formylamino)pyridine is expected to exhibit good solubility in polar protic and polar aprotic solvents.

Table 1: Inferred Qualitative Solubility of 2-(Formylamino)pyridine in Common Organic Solvents

| Solvent Class | Representative Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the nitrogen of the pyridine ring and the formamide group. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility. | |

| Polar Aprotic | Acetone | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H of the formamide group. |

| Ethyl Acetate | Moderate | While polar, the ester group is a weaker hydrogen bond acceptor than a ketone, and the ethyl group adds non-polar character. | |

| Acetonitrile | Moderate | The nitrile group is polar, but its hydrogen bonding capability is weaker compared to alcohols or ketones. | |

| Ethers | Diethyl Ether | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the diethyl groups will limit solubility. |

| Tetrahydrofuran (THF) | Moderate | THF is more polar than diethyl ether and a better hydrogen bond acceptor, suggesting better solubility. | |

| Hydrocarbons | Hexane | Low | As a non-polar solvent, hexane is unlikely to effectively solvate the polar pyridine and formamide functionalities. |

| Toluene | Low to Moderate | The aromatic ring of toluene may have some pi-pi stacking interactions with the pyridine ring, but the overall non-polar nature will limit solubility. |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for the quantitative determination of the solubility of 2-(formylamino)pyridine. The protocol is based on the shake-flask method to achieve equilibrium, followed by HPLC for accurate concentration analysis of the saturated solution.[1][2][3]

Materials and Equipment

-

2-(Formylamino)pyridine (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column suitable for the analysis of pyridine derivatives (e.g., C18)

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram.

References

Tautomerism in 2-(Formylamino)pyridine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of molecules. In the realm of heterocyclic chemistry, 2-substituted pyridines are a well-studied class of compounds that exhibit fascinating tautomeric behavior. This technical guide provides a comprehensive overview of the tautomerism in 2-(formylamino)pyridine and its derivatives. While direct experimental and computational studies on the tautomerism of 2-(formylamino)pyridine are limited, this guide extrapolates from the extensive research on analogous compounds, such as 2-aminopyridine and 2-hydroxypyridine, to provide a robust theoretical framework. This document delves into the potential tautomeric forms, the influence of substituents and solvents on the equilibrium, and detailed experimental protocols for the characterization of these tautomers.

Introduction to Tautomerism in 2-Substituted Pyridines

Prototropic tautomerism, involving the migration of a proton, is the most common form of tautomerism in heterocyclic compounds.[1] In 2-substituted pyridines, the position of the tautomeric equilibrium is highly sensitive to the nature of the substituent, the solvent, and the temperature. The two principal tautomeric forms are the amino (or hydroxy) form and the imino (or pyridone) form.

For instance, 2-aminopyridine predominantly exists in the amino form, while 2-hydroxypyridine favors the pyridone tautomer in most solvents.[2][3] This difference is attributed to a combination of factors including aromaticity, hydrogen bonding, and the electronic character of the substituent.[4] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these tautomeric systems.[5][6][7]

Tautomerism in 2-(Formylamino)pyridine

2-(Formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, can theoretically exist in two primary tautomeric forms: the amide form and the imidic acid form. The formyl group, being an acyl substituent, introduces additional complexity to the electronic and steric environment of the exocyclic nitrogen atom.

-

Amide Form (I): This is the conventional representation of 2-(formylamino)pyridine.

-

Imidic Acid Form (II): This tautomer results from the migration of the amide proton to the pyridinic nitrogen.

Based on the well-established preference of 2-aminopyridine to exist in the amino form, it is highly probable that 2-(formylamino)pyridine also predominantly exists in the amide form (I) under most conditions. The electron-withdrawing nature of the formyl group is expected to decrease the basicity of the exocyclic nitrogen, further favoring the amide tautomer.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Predicted Influence of Solvents on the Tautomeric Equilibrium of 2-(Formylamino)pyridine

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Predicted Tautomeric Constant (KT) |

| Cyclohexane | 2.0 | Amide | Very Low |

| Chloroform | 4.8 | Amide | Low |

| Acetonitrile | 37.5 | Amide | Low |

| Methanol | 32.7 | Amide | Low |

| Water | 80.1 | Amide | Low |

Table 2: Predicted Influence of Substituents on the Tautomeric Equilibrium of 2-(Formylamino)pyridine Derivatives (in a non-polar solvent)

| Substituent Position | Substituent Type | Predicted Effect on KT |

| 4- or 6-position | Electron-donating (e.g., -CH3, -OCH3) | Slight increase |

| 4- or 6-position | Electron-withdrawing (e.g., -NO2, -Cl) | Slight decrease |

| 5-position | Electron-donating (e.g., -CH3, -OCH3) | Negligible |

| 5-position | Electron-withdrawing (e.g., -NO2, -Cl) | Negligible |

Experimental Protocols for Tautomer Analysis

The investigation of tautomeric equilibria relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Principle: In cases of slow exchange between tautomers on the NMR timescale, distinct sets of signals for each tautomer can be observed. The ratio of the integrals of corresponding signals provides a direct measure of the tautomeric ratio.[2]

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-(formylamino)pyridine derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration (typically 5-10 mg/mL).

-

Ensure the use of high-purity solvents to avoid interference.

-

-

Data Acquisition:

-

Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Maintain a constant temperature throughout the experiment, as the tautomeric equilibrium can be temperature-dependent.

-

Use a sufficient relaxation delay (at least 5 times the longest T1) to ensure accurate integration.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to each tautomer. For 2-(formylamino)pyridine, the signals of the formyl proton and the pyridine ring protons would be key indicators.

-

Carefully integrate the corresponding signals for each tautomer.

-

Calculate the molar ratio of the tautomers from the integral ratios.

-

UV-Vis Spectroscopy

Principle: Tautomers in equilibrium are distinct chemical species and will exhibit different electronic absorption spectra. The observed spectrum is a superposition of the spectra of the individual tautomers. By analyzing the changes in the absorption spectrum with solvent polarity, the position of the equilibrium can be inferred.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 2-(formylamino)pyridine derivative of a known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of dilute solutions in various solvents of differing polarity. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Analyze the absorption maxima (λmax) and the shape of the absorption bands in different solvents.

-

Significant shifts in λmax or changes in the relative intensities of different bands with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

For a more quantitative analysis, the spectra of "locked" derivatives (where tautomerism is not possible, e.g., N-methylated derivatives) can be used as references for the pure tautomeric forms.

-

Visualizations

Tautomeric Equilibrium of 2-(Formylamino)pyridine

Caption: Prototropic tautomerism in 2-(formylamino)pyridine.

Experimental Workflow for Tautomer Analysis

Caption: General workflow for the study of tautomerism.

Conclusion

The tautomerism of 2-(formylamino)pyridine and its derivatives represents an intriguing area of study within heterocyclic chemistry. While direct experimental data remains scarce, a comprehensive understanding can be built upon the well-established principles of tautomerism in related 2-substituted pyridines. It is anticipated that the amide form is the predominant tautomer, with the equilibrium being subtly influenced by solvent polarity and the electronic nature of substituents on the pyridine ring. The experimental protocols outlined in this guide provide a robust framework for future investigations to quantitatively determine the tautomeric ratios and further elucidate the structure-property relationships in this important class of compounds. Such studies are crucial for drug development professionals, as the predominant tautomeric form of a molecule can significantly impact its biological activity and pharmacokinetic profile.

References

- 1. benchchem.com [benchchem.com]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Rising Potential of 2-(Formylamino)pyridine in Advanced Materials Science: A Technical Guide

For Immediate Release

A comprehensive technical guide exploring the prospective applications of 2-(Formylamino)pyridine in the development of next-generation materials. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science.

The quest for novel functional materials with tailored properties is a cornerstone of modern scientific research. In this context, pyridine and its derivatives have emerged as versatile building blocks due to their unique electronic and coordination properties. While 2-aminopyridine has been extensively studied, its N-acylated derivative, 2-(Formylamino)pyridine, remains a largely untapped resource with significant potential in materials science. This technical guide elucidates the prospective applications of 2-(Formylamino)pyridine as a precursor for specialty polymers, a ligand in metal-organic frameworks (MOFs), a corrosion inhibitor, and a component in nonlinear optical (NLO) materials.

Synthesis and Core Properties of 2-(Formylamino)pyridine

2-(Formylamino)pyridine can be synthesized from its parent compound, 2-aminopyridine. One common laboratory-scale method involves the formylation of 2-aminopyridine using a suitable formylating agent. The presence of the formyl group significantly alters the electronic and steric properties of the amino group, thereby influencing its reactivity and interaction with other molecules. This modification opens up new avenues for its incorporation into various material matrices.

A plausible synthetic route involves the reaction of 2-aminopyridine with an in-situ generated mixed anhydride of formic acid.

Potential Applications in Materials Science

The unique molecular structure of 2-(Formylamino)pyridine, featuring a pyridine ring, an amide linkage, and the potential for N-H hydrogen bonding, makes it a promising candidate for several material applications.

Ligand in Metal-Organic Frameworks (MOFs)

Pyridine and its derivatives are widely used as organic linkers in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis.[1][2] The nitrogen atom of the pyridine ring in 2-(Formylamino)pyridine can coordinate to metal centers, while the formylamino group can engage in hydrogen bonding, potentially directing the framework's topology and enhancing its stability. The amide group can also serve as a secondary coordination site under certain conditions.

The incorporation of 2-(Formylamino)pyridine as a co-ligand in a MOF could lead to frameworks with enhanced selectivity for certain guest molecules due to the specific hydrogen-bonding interactions offered by the formylamino group.

Experimental Protocol: Synthesis of a Hypothetical MOF

-

Materials: A metal salt (e.g., zinc nitrate), a primary dicarboxylate linker (e.g., terephthalic acid), 2-(Formylamino)pyridine, and a high-boiling solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

Dissolve the metal salt, primary linker, and 2-(Formylamino)pyridine in DMF in a sealed reaction vessel.

-

Heat the mixture under solvothermal conditions (e.g., 100-150 °C) for 24-72 hours.

-

Cool the vessel to room temperature to allow for crystal formation.

-

Wash the resulting crystals with a fresh solvent to remove unreacted starting materials.

-

Activate the MOF by heating under a vacuum to remove solvent molecules from the pores.

-

Characterize the resulting material using techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

-

Corrosion Inhibitors

Organic molecules containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors for metals in acidic media.[3][4][5][6] Aminopyridine derivatives, in particular, have shown significant promise in this area.[3] The inhibition mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier.

2-(Formylamino)pyridine possesses multiple sites for adsorption: the pyridine nitrogen, the amide nitrogen, and the carbonyl oxygen. This, combined with the planar structure of the pyridine ring, could facilitate strong adsorption onto a metal surface, leading to high inhibition efficiency.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 6-chloro-2-(4-chlorophenyl) imidazo[1,2-a] pyridin-3-amine (IPCl3) | 0.001 | 97.4 | [4] |

| 6-chloro-2-(4-fluorophenyl) imidazo[1,2-a] pyridin-3-amine (IPF3) | 0.001 | 96.5 | [4] |

| Hetero-annulated pyridine derivative (DPP) | 4x10⁻³ | 94.87 | [3] |

| Hetero-annulated pyridine derivative (DPT) | 4x10⁻³ | 95.46 | [3] |

Table 1: Corrosion inhibition efficiencies of various pyridine derivatives on mild steel in 1 M HCl, providing a comparative context for the potential performance of 2-(Formylamino)pyridine.

Experimental Protocol: Evaluation of Corrosion Inhibition

-

Materials: Metal coupons (e.g., mild steel), a corrosive medium (e.g., 1 M HCl), and various concentrations of 2-(Formylamino)pyridine.

-

Weight Loss Method:

-

Prepare solutions of the corrosive medium with and without different concentrations of the inhibitor.

-

Immerse pre-weighed metal coupons in each solution for a specified time.

-

Remove, clean, and re-weigh the coupons to determine the mass loss.

-

Calculate the corrosion rate and inhibition efficiency.

-

-

Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy):

-

Use a three-electrode cell setup with the metal coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

-

Perform measurements in the corrosive medium with and without the inhibitor to determine corrosion potential, corrosion current, and charge transfer resistance.

-

Calculate the inhibition efficiency from the electrochemical parameters.

-

Nonlinear Optical (NLO) Materials

Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant second- and third-order NLO properties.[7][8] Pyridine derivatives are often used as the π-conjugated system in these chromophores.[7] The NLO response of these materials is highly dependent on the nature of the donor and acceptor groups.

The formylamino group is an electron-withdrawing group, which, when attached to the electron-rich pyridine ring, can create a push-pull system. This intramolecular charge transfer is a key factor for high hyperpolarizability, a measure of the NLO response. By further functionalizing the pyridine ring with an electron-donating group, a D-A-π system can be constructed with 2-(Formylamino)pyridine as a key component, potentially leading to materials with large NLO coefficients.

| Compound | Hyperpolarizability (βtot) (x 10⁻³⁰ esu) | Reference |

| 3-(2,3-dichlorophenyl)-1-(pyridine-2-yl)prop-2-en-1-one (DCPP) | 17.4593 | |

| Urea (Reference) | 0.1947 |

Table 2: Calculated first hyperpolarizability of a pyridine-containing chalcone derivative, illustrating the potential for pyridine-based molecules to exhibit strong NLO properties.

Specialty Polymers

The bifunctionality of 2-aminopyridine allows for its use in the synthesis of polymers.[9] Similarly, 2-(Formylamino)pyridine could serve as a monomer in polymerization reactions. The formyl group can be hydrolyzed to regenerate the amino group, which can then participate in condensation polymerization with dicarboxylic acids or diacyl chlorides to form polyamides. Alternatively, the N-H proton of the formylamino group could be sufficiently acidic to participate in certain types of polymerization reactions. The resulting polymers containing pyridine units in the backbone would be expected to have interesting thermal, mechanical, and coordination properties.

Conclusion

While direct experimental evidence for the application of 2-(Formylamino)pyridine in materials science is currently limited, this technical guide has outlined several promising avenues for future research based on the well-established chemistry of its parent compound, 2-aminopyridine, and related derivatives. The unique combination of a coordinating pyridine ring and a hydrogen-bonding formylamino group makes 2-(Formylamino)pyridine a highly attractive building block for the design of novel functional materials. Further investigation into its synthesis, reactivity, and incorporation into MOFs, corrosion-inhibiting coatings, NLO materials, and specialty polymers is warranted and expected to yield significant advancements in materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Corrosion inhibition and adsorption mechanism of novel imidazopyridine corrosion inhibitors: Electrochemical and computational studies | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-(Formylamino)pyridine as a Protecting Group for 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the formyl group for the protection of 2-aminopyridine, yielding 2-(formylamino)pyridine. This protecting group strategy is valuable in multi-step syntheses where the nucleophilicity of the 2-amino group needs to be temporarily masked. This document outlines detailed protocols for both the protection (N-formylation) and deprotection (N-deformylation) of 2-aminopyridine and discusses the stability of the formyl-protected amine.

Introduction

In the synthesis of complex molecules, particularly in drug development, the selective modification of a specific functional group in the presence of others is a common challenge. Protecting groups are employed to temporarily block a reactive site, allowing for chemical transformations to be carried out elsewhere in the molecule. The 2-amino group of 2-aminopyridine is a nucleophilic center that readily participates in various reactions. Its protection is often necessary to achieve desired synthetic outcomes.

The formyl group serves as a simple and efficient protecting group for the amino functionality of 2-aminopyridine. The resulting 2-(formylamino)pyridine is a stable, crystalline solid that can be readily prepared and, crucially, cleaved under specific conditions to regenerate the free amine.

Data Presentation

The following tables summarize the quantitative data for the protection and deprotection reactions of 2-aminopyridine.

Table 1: N-Formylation (Protection) of 2-Aminopyridine

| Method | Formylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Formic Acid | 85% Formic Acid | Toluene | Reflux | 4 - 9 | ~98% | [1] |

| Acetic Formic Anhydride | Acetic Formic Anhydride (in situ) | THF | -20 to 0 | < 0.25 | 97 - 100% | [2][3] |

Table 2: N-Deformylation (Deprotection) of 2-(Formylamino)pyridine

| Method | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acidic Hydrolysis | 1 M HCl | THF | 50 | Not specified | High | [4] |

| Basic Hydrolysis | aq. NaOH | Water | Reflux | Not specified | High | General knowledge |

Experimental Protocols

Protocol 1: N-Formylation of 2-Aminopyridine using Formic Acid[1]

This protocol describes a practical and convenient procedure for the N-formylation of 2-aminopyridine using aqueous formic acid.

Materials:

-

2-Aminopyridine

-

85% Formic Acid

-

Toluene

-

Dean-Stark trap

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve 2-aminopyridine (1.0 eq) in toluene.

-

Add 85% formic acid (1.2 - 2.0 eq) to the solution.

-

Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude N-formyl compound. The product is often of sufficient purity for subsequent steps without further purification.

Protocol 2: N-Formylation of 2-Aminopyridine using Acetic Formic Anhydride (in situ)[2][3]

This method is rapid and highly efficient, providing near-quantitative yields under mild conditions.

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Formic Acid

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetonitrile or ice/salt bath

-

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

-

Preparation of Acetic Formic Anhydride (AFA):

-

In a flame-dried, two-necked flask under an inert atmosphere, add acetic anhydride (1.0 eq).

-

Cool the flask to -20 °C using a dry ice/acetonitrile bath.

-

Slowly add formic acid (1.0 eq) dropwise to the stirred acetic anhydride.

-

Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.

-

-

N-Formylation Reaction:

-

In a separate flame-dried flask, dissolve 2-aminopyridine (1.0 eq) in a minimal amount of anhydrous THF.

-

Cool the amine solution to -20 °C.

-

Slowly add the pre-formed AFA solution to the stirred amine solution via cannula or syringe.

-

The reaction is typically complete within 15 minutes. Monitor by TLC.

-

-

Work-up and Isolation:

-

Upon completion, cautiously quench the reaction by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (Caution: Gas evolution).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(formylamino)pyridine. The product can be further purified by recrystallization if necessary.

-

Protocol 3: N-Deformylation of 2-(Formylamino)pyridine using Acidic Hydrolysis[4]

This protocol describes the removal of the formyl protecting group under acidic conditions.

Materials:

-

2-(Formylamino)pyridine

-

1 M Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 2-(formylamino)pyridine (1.0 eq) in a mixture of THF and 1 M HCl.

-

Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 2-aminopyridine. The product can be purified by column chromatography or recrystallization if necessary.

Stability of 2-(Formylamino)pyridine

The utility of a protecting group is determined by its stability under a range of reaction conditions and its ease of removal.

-

Acidic Conditions: The formyl group is readily cleaved under acidic conditions, as detailed in Protocol 3.

-

Basic Conditions: The formyl group can also be removed by hydrolysis under basic conditions, for example, by refluxing with aqueous sodium hydroxide.

-

Suzuki-Miyaura Coupling: The stability of the N-formyl group under Suzuki-Miyaura coupling conditions can be variable and depends on the specific reaction conditions, particularly the base and temperature employed. It is advisable to perform a preliminary test on a small scale.

-

Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the stability of the formyl group in Buchwald-Hartwig amination is condition-dependent. Strong bases used in these reactions may lead to deprotection or side reactions.

-

Grignard Reagents: The formyl group is generally not stable to Grignard reagents and other strong nucleophiles/bases.

Application in Synthesis: A Case Study

A common application of protecting the 2-amino group of pyridine is to allow for selective functionalization at other positions of the pyridine ring. For instance, after protection, a subsequent reaction such as a halogenation or a metal-catalyzed cross-coupling could be performed on the pyridine ring, followed by the deprotection of the amino group.

While a specific multi-step synthesis starting from 2-aminopyridine, its formylation, a subsequent reaction, and final deprotection with detailed experimental data was not found in the searched literature, the provided protocols for protection and deprotection can be integrated into such a synthetic sequence. Researchers should optimize the conditions for the intermediate reaction to ensure the stability of the formyl protecting group.

Visualizations

Caption: Workflow for the protection of 2-aminopyridine.

Caption: Workflow for the deprotection of 2-(formylamino)pyridine.

Caption: Logical relationship in a multi-step synthesis.

References

- 1. Selective formylation of 2-aminopyridines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Deprotection of 2-(Formylamino)pyridine to Synthesize 2-Aminopyridine

Introduction

The formyl group is a common and simple protecting group for primary and secondary amines due to its small size and ease of installation. In the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals, the 2-aminopyridine moiety is a crucial structural motif. The protection of the amino group as a formamide allows for various chemical transformations on other parts of the pyridine ring or its substituents. The subsequent deprotection, or removal of the formyl group, is a critical step to yield the desired 2-aminopyridine. This application note provides detailed protocols for the deprotection of 2-(formylamino)pyridine under both acidic and basic conditions, common methods for amide hydrolysis.

The choice between acidic or basic conditions often depends on the compatibility of other functional groups present in the molecule. Acidic hydrolysis is typically effective for formamides.[1][2][3] Basic hydrolysis is also a viable method for the cleavage of amide bonds.[4][5] The protocols provided herein are based on established principles of amide hydrolysis and can be optimized for specific substrates and scales.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes typical experimental conditions for the acidic and basic hydrolysis of N-aryl formamides, which are applicable to the deprotection of 2-(formylamino)pyridine.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Reagent | Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) |

| Solvent | Water, Methanol, Ethanol, or a mixture | Water, Methanol, Ethanol, or a mixture |

| Reagent Concentration | 1 M to 6 M | 1 M to 5 M |

| Temperature | 50 °C to Reflux | 50 °C to Reflux |

| Reaction Time | 2 - 24 hours | 4 - 48 hours |

| Work-up | Basification, Extraction | Neutralization, Extraction |

| Typical Yield | Moderate to High | Moderate to High |

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of 2-(Formylamino)pyridine

This protocol describes the removal of the formyl protecting group using acidic conditions to yield 2-aminopyridine hydrochloride, which is then neutralized to obtain the free amine.

Materials:

-

2-(Formylamino)pyridine

-

Hydrochloric Acid (e.g., 3 M or 6 M aqueous solution)

-

Methanol or Ethanol (optional, to aid solubility)

-

Sodium Hydroxide solution (e.g., 2 M or 5 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(formylamino)pyridine (1.0 eq) in an appropriate volume of aqueous hydrochloric acid (3 M to 6 M). If the starting material has poor solubility in aqueous acid, a co-solvent such as methanol or ethanol can be added (e.g., a 1:1 mixture of aqueous HCl and alcohol).

-